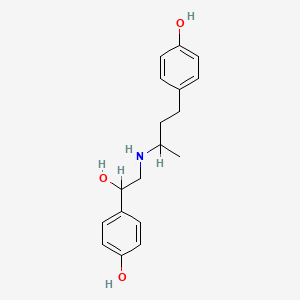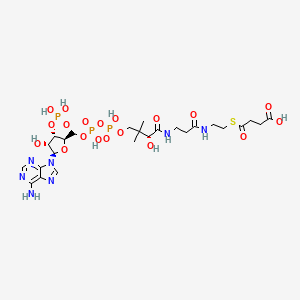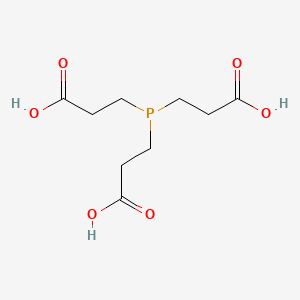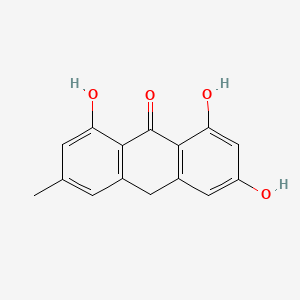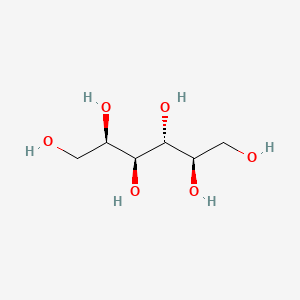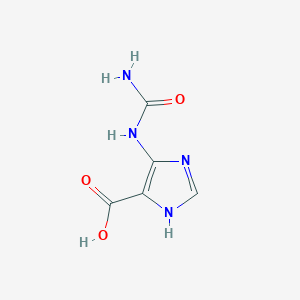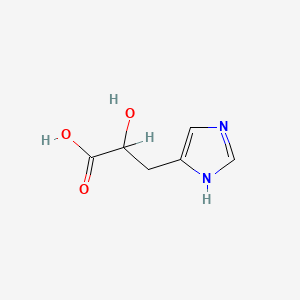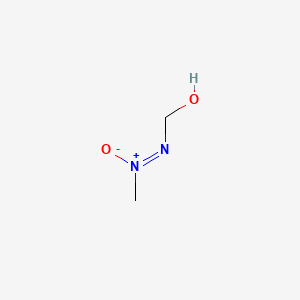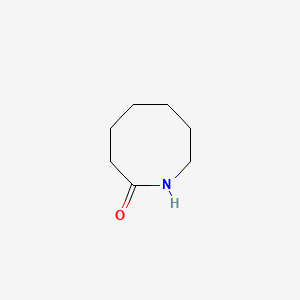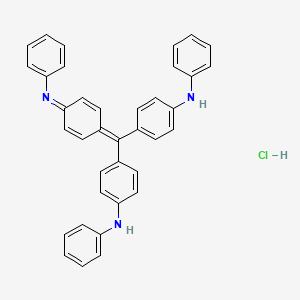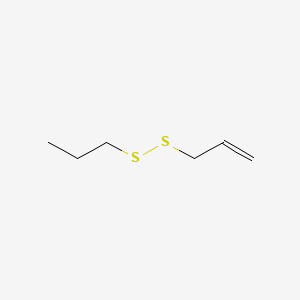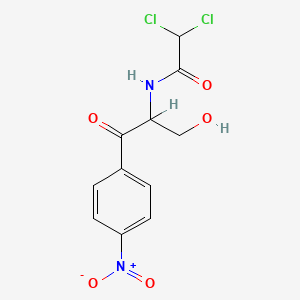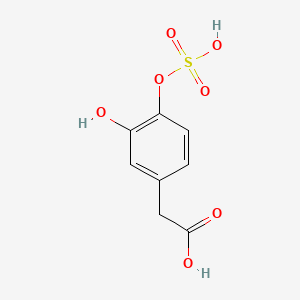
Sulfonyloxydihydroxyphenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxyphenylacetate sulfate is an aryl sulfate.
Wissenschaftliche Forschungsanwendungen
Potential in Diabetes Treatment and Complications
Sulfonyloxydihydroxyphenylacetic acid, as part of the sulfonyl group-containing compounds, has significant implications in medicinal chemistry, particularly for diabetes and its complications. Sulfonyl compounds, including sulfonamides and sulfones, interact with biological targets through hydrogen bonding and specific conformations, influencing pathways in glucose metabolism and insulin signaling. These compounds are noted for inhibiting various enzymes and activating glucokinase, impacting glucose metabolism and insulin resistance. Additionally, they have roles in insulin secretion by affecting insulin receptor tyrosine kinase and other related enzymes, providing a broad spectrum of potential applications in diabetes management (Chen et al., 2012).
Role in Anticancer and Antiviral Therapies
Sulfonyloxydihydroxyphenylacetic acid, as part of the broader category of sulfonamides, shows substantial antitumor activity and possesses diverse mechanisms of action, such as inhibition of carbonic anhydrase, disruption of microtubule assembly, and angiogenesis inhibition. These properties highlight its potential in anticancer therapies. Furthermore, sulfonamides have shown significant antiviral activity, including against HIV, by inhibiting viral replication and acting as HIV entry inhibitors, indicating their potential in antiviral therapy (Scozzafava et al., 2003).
Environmental and Biological Impact
Studies on sulfonamide antibiotics, which share structural similarities with sulfonyloxydihydroxyphenylacetic acid, have revealed their environmental persistence and potential in propagating antibiotic resistance. Research on microbial strategies to degrade sulfonamides has shown the degradation pathway initiated by ipso-hydroxylation, indicating a novel approach to addressing environmental concerns related to these compounds (Ricken et al., 2013).
Implications in Neuroscience
In studies related to neuroscience, sulfonyloxydihydroxyphenylacetic acid, as part of sulfonyl compounds, may affect neurotransmitter systems. For instance, a study on the effect of a sulfonylurea on dopamine synthesis in PC12 cells indicated that these compounds could influence neurotransmitter release and metabolism. This points to potential applications or implications in neurological conditions and brain function research (Lamensdorf et al., 2000).
Eigenschaften
CAS-Nummer |
38339-04-7 |
|---|---|
Produktname |
Sulfonyloxydihydroxyphenylacetic acid |
Molekularformel |
C8H8O7S |
Molekulargewicht |
248.21 g/mol |
IUPAC-Name |
2-(3-hydroxy-4-sulfooxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O7S/c9-6-3-5(4-8(10)11)1-2-7(6)15-16(12,13)14/h1-3,9H,4H2,(H,10,11)(H,12,13,14) |
InChI-Schlüssel |
ZQTJTTSZJNFQGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(=O)O)O)OS(=O)(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)O)O)OS(=O)(=O)O |
Andere CAS-Nummern |
38339-04-7 |
Synonyme |
sulfonyloxydihydroxyphenylacetic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



